

# molecular weight of 4-(Trimethylsilyl)-1h-indole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-(Trimethylsilyl)-1h-indole*

Cat. No.: *B1587900*

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An In-depth Technical Guide to **4-(Trimethylsilyl)-1H-indole**: Properties, Synthesis, and Applications

## Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products, alkaloids, and synthetic pharmaceuticals.<sup>[1][2]</sup> Its prevalence in essential biomolecules like the neurotransmitter serotonin and the hormone melatonin underscores its biological significance.<sup>[3]</sup> Consequently, functionalized indole derivatives are highly sought-after building blocks in drug discovery, enabling the synthesis of structurally diverse compound libraries for screening against various therapeutic targets.<sup>[1][3]</sup>

This guide focuses on **4-(Trimethylsilyl)-1H-indole**, a versatile intermediate whose strategic functionalization offers significant advantages in synthetic chemistry. The trimethylsilyl (TMS) group is not merely a placeholder; it serves as a valuable synthetic handle, enabling regioselective modifications of the indole core that are otherwise challenging to achieve. This document provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers, scientists, and drug development professionals.

## Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. **4-(Trimethylsilyl)-1H-indole** is characterized by the data summarized below.

Property	Value	Source
Molecular Weight	189.333 g/mol	[4]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NSi	[4][5]
Monoisotopic Mass	189.097376017 Da	[4][6]
CAS Number	82645-11-2	[4][5]
Canonical SMILES	C--INVALID-LINK-- (C)C1=CC=CC2=C1C=CN2	[4]
InChI Key	COFOETMEXFECLE- UHFFFAOYSA-N	[4]
Topological Polar Surface Area	15.8 Å <sup>2</sup>	[4][6]
Storage Temperature	Keep Cold	[4]

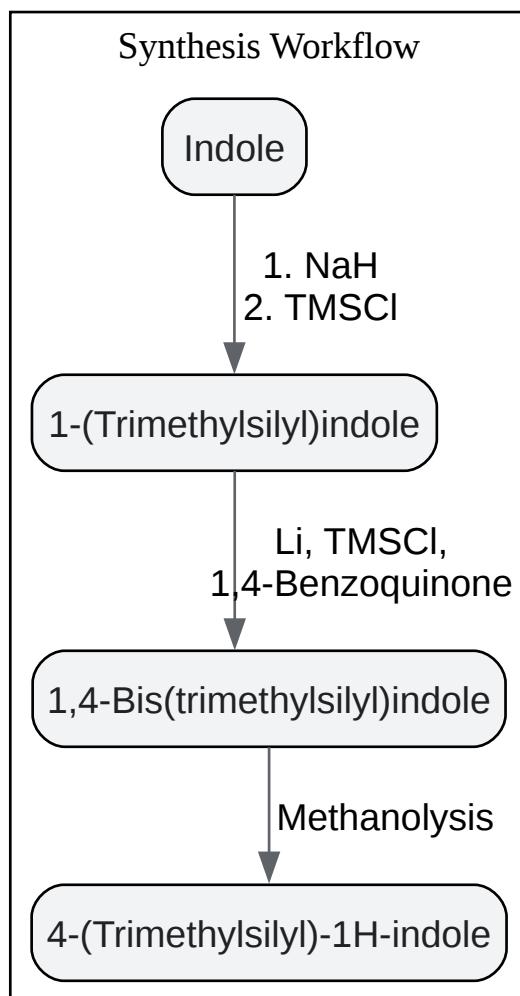
## Synthesis and Mechanistic Rationale

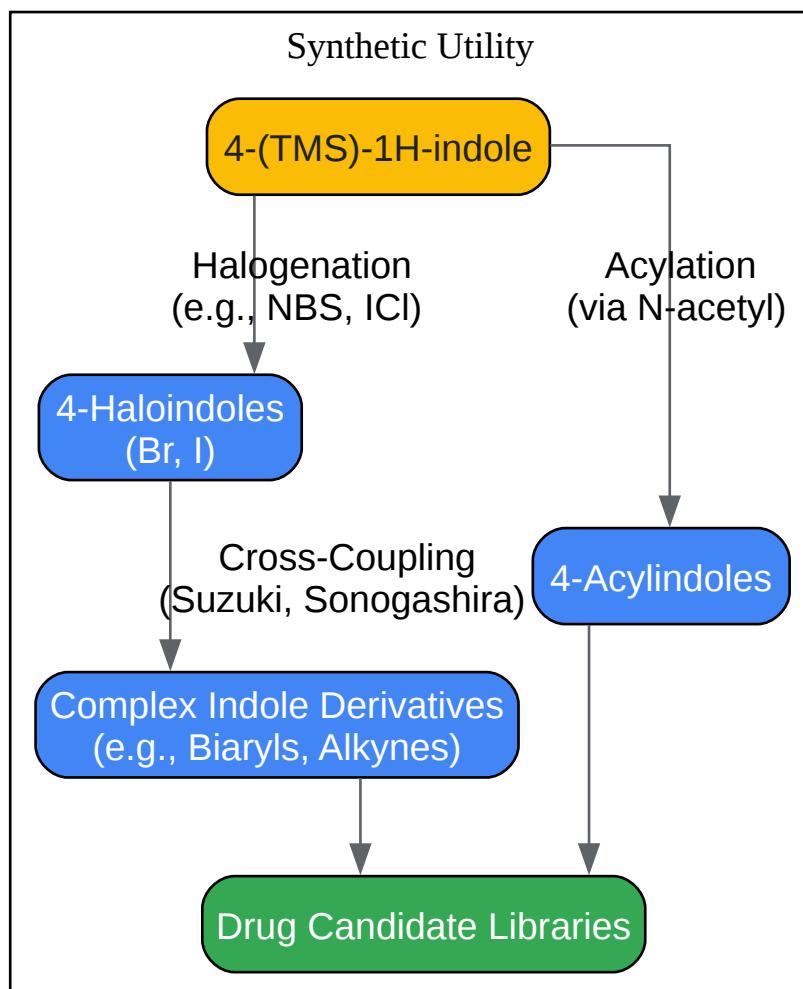
The preparation of 4-(trimethylsilyl)indole can be achieved through a multi-step sequence starting from indole. The following protocol is adapted from established methodologies and highlights the causal logic behind each step.[7][8]

## Experimental Protocol: Synthesis of 4-(Trimethylsilyl)indole

- Step 1: N-Protection.
  - Procedure: To a solution of indole in an anhydrous aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C. The causality here is the deprotonation of the indole nitrogen, which is the most acidic proton, to form the corresponding sodium salt. This anion is a potent nucleophile.
  - Procedure: Add trimethylsilyl chloride (TMSCl). The nucleophilic nitrogen anion attacks the electrophilic silicon atom of TMSCl, displacing the chloride and forming 1-(trimethylsilyl)indole. This N-protection is crucial as it directs subsequent lithiation away from the nitrogen atom.

- Step 2: Directed Ortho-Metalation.
  - Procedure: Cool the solution of 1-(trimethylsilyl)indole to -78 °C and add a strong lithium base, typically tert-butyllithium (t-BuLi). The N-silyl group acts as a directed metalation group (DMG), guiding the deprotonation to the C2 position. However, with a bulkier base or different conditions, metalation can be influenced. For achieving 4-substitution, a different strategy involving sequential reaction with lithium and 1,4-benzoquinone is employed to generate a 1,4-bis(trimethylsilyl)indole intermediate.[8]
- Step 3: Silylation at C4.
  - Procedure: Reacting indole or 1-(trimethylsilyl)indole sequentially with lithium, chlorotrimethylsilane, and 1,4-benzoquinone can produce 1,4-bis(trimethylsilyl)indole.[8] The rationale involves a complex sequence where the silyl group is introduced onto the benzene ring portion of the indole.
- Step 4: Deprotection.
  - Procedure: The 1,4-bis(trimethylsilyl)indole intermediate is subjected to methanolysis.[8] The N-Si bond is significantly more labile than the C-Si bond under these mild protic conditions. This selective cleavage of the N-silyl group regenerates the N-H of the indole ring, yielding the final product, 4-(trimethylsilyl)indole.





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- To cite this document: BenchChem. [molecular weight of 4-(Trimethylsilyl)-1h-indole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587900#molecular-weight-of-4-trimethylsilyl-1h-indole]

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